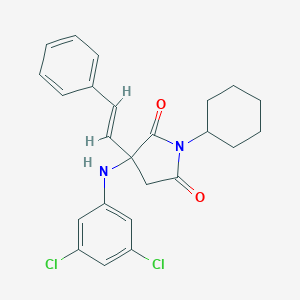
1-cyclohexyl-3-(3,5-dichloroanilino)-3-(2-phenylvinyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclohexyl-3-(3,5-dichloroanilino)-3-(2-phenylvinyl)-2,5-pyrrolidinedione is a complex organic compound that features a pyrrolidine-2,5-dione core
Preparation Methods
The synthesis of 1-cyclohexyl-3-(3,5-dichloroanilino)-3-(2-phenylvinyl)-2,5-pyrrolidinedione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the cyclohexyl, styryl, and 3,5-dichloroanilino groups. Common reagents and conditions used in these reactions include:
Cyclohexylation: Introduction of the cyclohexyl group can be achieved through cyclohexyl bromide in the presence of a base.
Styrylation: The styryl group can be introduced via a Heck reaction using styrene and a palladium catalyst.
Anilino Substitution: The 3,5-dichloroanilino group can be introduced through a nucleophilic substitution reaction using 3,5-dichloroaniline.
Chemical Reactions Analysis
1-cyclohexyl-3-(3,5-dichloroanilino)-3-(2-phenylvinyl)-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the anilino group, especially with halogenated reagents.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-(3,5-dichloroanilino)-3-(2-phenylvinyl)-2,5-pyrrolidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-cyclohexyl-3-(3,5-dichloroanilino)-3-(2-phenylvinyl)-2,5-pyrrolidinedione can be compared with other pyrrolidine-2,5-dione derivatives, such as:
- 1-Cyclohexyl-3-styryl-3-(4-acetylanilino)pyrrolidine-2,5-dione
- 3-Chloro-1-aryl pyrrolidine-2,5-diones
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C24H24Cl2N2O2 |
|---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
1-cyclohexyl-3-(3,5-dichloroanilino)-3-[(E)-2-phenylethenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H24Cl2N2O2/c25-18-13-19(26)15-20(14-18)27-24(12-11-17-7-3-1-4-8-17)16-22(29)28(23(24)30)21-9-5-2-6-10-21/h1,3-4,7-8,11-15,21,27H,2,5-6,9-10,16H2/b12-11+ |
InChI Key |
UCVYTLPMIOHMQG-VAWYXSNFSA-N |
SMILES |
C1CCC(CC1)N2C(=O)CC(C2=O)(C=CC3=CC=CC=C3)NC4=CC(=CC(=C4)Cl)Cl |
Isomeric SMILES |
C1CCC(CC1)N2C(=O)CC(C2=O)(/C=C/C3=CC=CC=C3)NC4=CC(=CC(=C4)Cl)Cl |
Canonical SMILES |
C1CCC(CC1)N2C(=O)CC(C2=O)(C=CC3=CC=CC=C3)NC4=CC(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















